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molecular formula C6H4O4S B147516 2,5-Thiophenedicarboxylic acid CAS No. 4282-31-9

2,5-Thiophenedicarboxylic acid

Cat. No. B147516
M. Wt: 172.16 g/mol
InChI Key: YCGAZNXXGKTASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04093622

Procedure details

To a solution of 2.5 g. of 2,5-diiodothiophene in 5 ml. of anhydrous tetrahydrofuran and 5 ml. of anhydrous ether at -5°, under nitrogen, is added dropwise over the period of one-half hour 14.92 ml. of 1.5 M n-butyllithium. After standing for two hours at 0°, carbon dioxide gas is added to the mixture for one-half hour at 0° and one-half hour at 10°. The reaction mixture is stirred at room temperature overnight. Water is added, the aqueous layer is acidified with 2N sulfuric acid, and the solution is then extracted with ether, the combined organic phases are washed with water and brine, dried over calcium sulfate, filtered and the solvent removed to yield 2,5-thiophenedicarboxylic acid (about 60% pure).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
I[C:2]1[S:3][C:4](I)=[CH:5][CH:6]=1.C([Li])CCC.[C:13](=[O:15])=[O:14].S(=O)(=O)(O)[OH:17].CC[O:23][CH2:24]C>O.O1CCCC1>[S:3]1[C:4]([C:13]([OH:15])=[O:14])=[CH:5][CH:6]=[C:2]1[C:24]([OH:23])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1SC(=CC1)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution is then extracted with ether
WASH
Type
WASH
Details
the combined organic phases are washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over calcium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C(=CC=C1C(=O)O)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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